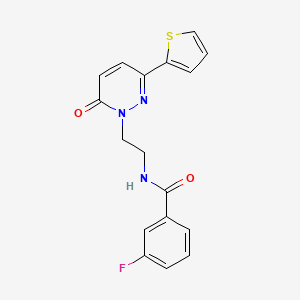

3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Description

Propriétés

IUPAC Name |

3-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQSWUIUOGFHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound characterized by its complex structure, which includes a fluorine atom, a pyridazine ring, and a thiophene moiety. The unique combination of these structural components suggests potential biological activities that could be harnessed in pharmaceutical applications.

Structural Features

The compound can be broken down into its key structural components:

- Fluorine Atom : Enhances lipophilicity, potentially improving absorption and bioavailability.

- Pyridazine Ring : Known for various pharmacological activities, including anti-inflammatory and anti-cancer properties.

- Thiophene Moiety : May contribute to interactions with biological targets, enhancing the compound's overall efficacy.

Biological Activity Overview

Research into the biological activity of compounds similar to 3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide indicates a range of potential therapeutic effects:

- Anticancer Activity : Compounds containing pyridazine rings have been associated with selective cytotoxicity against various cancer cell lines. For instance, studies have shown that related pyridazine derivatives exhibit significant inhibition of tumor growth in vitro and in vivo models.

- Anti-inflammatory Properties : The presence of the thiophene group may enhance the anti-inflammatory activity through modulation of inflammatory pathways.

- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against bacteria and fungi, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds structurally related to 3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide. Below is a summary of key findings:

| Study | Compound Tested | Biological Activity | Methodology |

|---|---|---|---|

| Study 1 | Pyridazine Derivative A | IC50 = 10 µM against HepG2 cells | MTT assay |

| Study 2 | Thiophene-Pyridazine B | Anti-inflammatory (inhibition of TNF-alpha) | ELISA |

| Study 3 | Benzamide C | Antimicrobial (MIC = 15.62 µg/mL against E. coli) | Disk diffusion method |

Detailed Findings

- Anticancer Studies : A study evaluated the anticancer properties of pyridazine derivatives, revealing that certain compounds inhibited cell proliferation in human hepatoma (HepG2) cells with IC50 values ranging from 5 to 15 µM. These results indicate that modifications in the structure can lead to enhanced potency.

- Inflammation Modulation : Another research effort investigated the anti-inflammatory effects of thiophene-containing compounds. These compounds were found to significantly reduce levels of pro-inflammatory cytokines in cell cultures, suggesting their utility in treating inflammatory diseases.

- Antimicrobial Activity : A series of tests on related compounds demonstrated broad-spectrum antimicrobial activity. For example, one derivative showed an MIC value of 15.62 µg/mL against Staphylococcus aureus and exhibited low toxicity towards human cells.

The exact mechanism by which 3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

- The pyridazine moiety interacts with specific enzymes or receptors involved in cancer progression and inflammation.

- The thiophene ring may facilitate binding to biological targets through π-stacking interactions or hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.